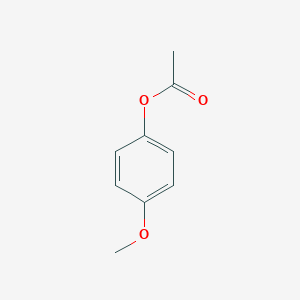

4-Methoxyphenyl acetate

Overview

Description

Synthesis Analysis

The synthesis of 4-Methoxyphenyl acetate and its derivatives has been achieved through various methods. One notable synthesis route involves the transformation of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones into 4′-Methoxycarbonyl-5′-methylthio-1′,3′-terphenyls, showcasing a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the crystal structure of 4'-Acetyl-4-Methoxybiphenyl (AMB) has been determined, revealing an orthorhombic unit cell with significant molecular dipole moments, providing insights into the polar material design (Glaser et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including bromination and hydrolysis under specific conditions, leading to the formation of diverse compounds with distinct properties. The regioselective bromination of 4-methoxyphenylacetic acid exemplifies the compound's reactivity and the influence of substituents on its chemical behavior (Guzei et al., 2010).

Scientific Research Applications

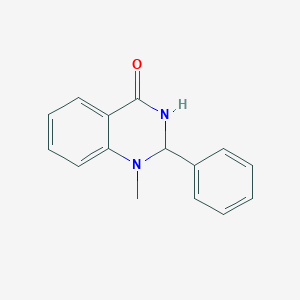

Synthesis and Chemical Properties

4-Methoxyphenyl acetate is explored in the synthesis of various chemical compounds with potential biological activities. Researchers have developed methods for synthesizing hydrazides and ylidenhydrazides of acetate acids, including those derived from this compound, to investigate their antimicrobial properties. These compounds show significant antimicrobial activity, attributed to the introduction of a methoxyphenyl radical, highlighting the role of this compound in developing new pharmaceuticals (Samelyuk & Kaplaushenko, 2013).

Antioxidant Applications

The polymerization of 4-methoxyphenol, closely related to this compound, using enzymatic catalysts has been studied for its antioxidant properties. Poly(4-methoxyphenol) demonstrates excellent antioxidant capabilities, suggesting potential applications in developing antioxidant agents. This research underscores the importance of 4-methoxyphenyl derivatives in creating materials with significant health benefits (Zheng, Duan, Zhang, & Cui, 2013).

Corrosion Inhibition

Derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, making them valuable in protecting metals against corrosion, which is crucial for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

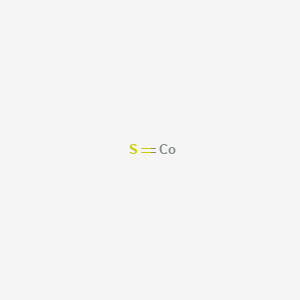

Coordination Compounds and Biological Activity

Coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides have been synthesized and analyzed for their structure and biological activity. These studies provide insights into the potential use of this compound derivatives in developing antimicrobial agents, highlighting the compound's versatility in medical and pharmaceutical research (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).

Environmental Monitoring

This compound derivatives are also significant in environmental science, particularly in monitoring wood smoke exposure. Urinary assays for methoxyphenols, including those derived from this compound, have been developed for biological monitoring, providing tools for assessing exposure to wood smoke and potentially other environmental pollutants (Dills, Zhu, & Kalman, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxyphenyl acetate, also known as p-Methoxyphenyl acetate, is a compound that has been found to be used as an intermediate for pharmaceuticals and other organic synthesis . It has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . .

Mode of Action

It is known to participate in reactions such as the synthesis of hydroxylated (e)-stilbenes by reacting with substituted benzaldehydes via the perkin reaction . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds.

Result of Action

It has been found to inhibit the germination of cress and lettuce seeds , suggesting it may have some biological activity.

properties

IUPAC Name |

(4-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPCNXGBNRDBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152649 | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1200-06-2, 1331-83-5 | |

| Record name | 4-Methoxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methoxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxyanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

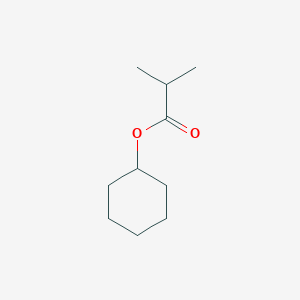

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the role of 4-Methoxyphenyl acetate in studying acetylcholinesterase inhibitors?

A1: this compound serves as a suitable substrate for a cost-effective thin-layer chromatography (TLC) bioautographic assay designed to detect acetylcholinesterase inhibitors in plants []. This method utilizes the enzyme's ability to hydrolyze this compound into 4-methoxyphenol. Subsequently, 4-methoxyphenol reacts with a solution of potassium ferricyanide ([K₃(FeCN)₆]) and iron chloride hexahydrate (FeCl₃·6H₂O), creating a distinct aquamarine blue background on TLC plates. The presence of acetylcholinesterase inhibitors prevents this reaction, resulting in identifiable light yellow spots against the colored background [].

Q2: Can you describe the synthesis of this compound and its cytotoxic activity?

A2: this compound can be synthesized via electrophilic aromatic substitution (EAS) using geraniol and p-methoxyphenol in the presence of BF3∙Et2O as a catalyst []. This compound, along with other synthesized geranylhydroquinone derivatives, has demonstrated cytotoxic activity against various human cancer cell lines in vitro, including PC-3 prostate cancer cells, MCF-7 and MDA-MB-231 breast carcinoma cells, and Dermal Human Fibroblasts (DHF). The IC50 values for these compounds were found to be in the micromolar range [].

Q3: How is this compound involved in the study of the SON2 mechanism?

A3: this compound plays a crucial role in understanding the oxidative electron-transfer chain mechanism, also known as the SON2 mechanism. This mechanism can be initiated by benzoyloxyl radicals, as evidenced by the conversion of 4-fluoroanisole into a mixture of this compound and benzoate []. This reaction, conducted by decomposing benzoyl peroxide in HOAc–KOAc at 78°C, yields a maximum ratio of 10:1 for this compound to benzoate, providing insights into the intricacies of the SON2 pathway [].

Q4: What is the connection between this compound and leatherwood honey?

A4: Research has identified methyl 2-hydroxy-2-(4-methoxyphenyl)acetate as a significant component in methylated ether extracts of leatherwood (Eucryphia lucida) honey []. This finding is noteworthy as this compound has not been previously reported in honey. Further investigation revealed that methyl 2-hydroxy-2-(4-methoxyphenyl)acetate is a major constituent of the acidic fraction extracted from leatherwood plants, suggesting its potential origin in the honey [].

Q5: Has this compound been investigated in the context of Alzheimer's disease?

A5: Yes, derivatives of this compound have been explored for their potential in Alzheimer's disease treatment. One such compound, 2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h), has shown promise as a dual inhibitor of both acetylcholinesterase (AChE) and beta-secretase (BACE1) []. These enzymes are key targets in Alzheimer's disease research, and the development of dual-acting inhibitors like compound 1h could offer therapeutic advantages [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)